molecular formula C25H26O4S B5112257 3-(4-isopropylphenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone

3-(4-isopropylphenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone

Cat. No. B5112257
M. Wt: 422.5 g/mol
InChI Key: PKCYOUNAGCEAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-isopropylphenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone is a chemical compound that is widely used in scientific research applications. It is a member of the family of chalcones, which are organic compounds that have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-(4-isopropylphenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways in the cell. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and diabetes.
Biochemical and Physiological Effects:
3-(4-isopropylphenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, it has been shown to improve insulin sensitivity and glucose uptake in cells, which may have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-isopropylphenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various diseases and cellular pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many future directions for the study of 3-(4-isopropylphenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of its specific targets and mechanisms of action. This may lead to the development of more targeted and effective therapies for various diseases. Additionally, more studies are needed to determine the safety and toxicity of this compound, which will be important for its potential use in humans.

Synthesis Methods

The synthesis of 3-(4-isopropylphenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone involves the reaction between 4-isopropylacetophenone, 4-methoxybenzaldehyde, and benzenesulfonyl chloride in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a Claisen-Schmidt condensation reaction, which results in the formation of the chalcone product.

Scientific Research Applications

3-(4-isopropylphenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has been extensively studied for its biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-methoxyphenyl)-3-(4-propan-2-ylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O4S/c1-18(2)19-9-11-21(12-10-19)25(30(27,28)23-7-5-4-6-8-23)17-24(26)20-13-15-22(29-3)16-14-20/h4-16,18,25H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCYOUNAGCEAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-[4-(methylethyl)phenyl]-3-(phenylsulfonyl)propan-1-one

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